molecular formula C7H10 B1593527 2-Methyl-1-hexen-3-yne CAS No. 23056-94-2

2-Methyl-1-hexen-3-yne

Cat. No. B1593527
CAS RN: 23056-94-2
M. Wt: 94.15 g/mol
InChI Key: IXPWKHNDQICVPZ-UHFFFAOYSA-N
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Description

2-Methyl-1-hexen-3-yne is a chemical compound with the molecular formula C7H10 . It is also known by other names such as 1-Hexen-3-yne, 2-methyl-, and Ethyl isopropenyl acetylene .


Synthesis Analysis

The synthesis of 2-Methyl-1-hexen-3-yne has been reported in several studies. For instance, one study synthesized four new β-diketonate copper(I) complexes containing the ene−yne 2-methyl-1-hexen-3-yne . These complexes were characterized by FT-IR and 1H and 13C NMR .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-hexen-3-yne consists of seven carbon atoms and ten hydrogen atoms . The InChIKey for this compound is IXPWKHNDQICVPZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-1-hexen-3-yne are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of β-diketonate copper(I) complexes .


Physical And Chemical Properties Analysis

2-Methyl-1-hexen-3-yne has a molecular weight of 94.15 g/mol . It has a density of 0.8±0.1 g/cm3, a boiling point of 112.4±9.0 °C at 760 mmHg, and a vapour pressure of 25.7±0.1 mmHg at 25°C . It also has an enthalpy of vaporization of 33.6±0.8 kJ/mol .

Scientific Research Applications

  • Thermal Rearrangements Studies

    • 2-Methyl-1-hexen-3-yne has been studied for its thermal rearrangement behaviors. Research using density functional theory and other high-level ab initio methods provided insights into the pyrolysis reactions and product distributions of this compound (Bozkaya & Özkan, 2012).
  • Chemical Reactions with Metal Clusters

    • Studies on the reactions of 2-methyl-1-hexen-3-yne with Fe3(CO)12 revealed interesting outcomes, including cluster opening or fragmentation and alkyne dimerization. This research contributes to understanding the structural and isomeric properties of such metal-alkyne complexes (Gervasio et al., 2008).
  • Formation of Alkenylcarbyne Derivatives

    • The compound has been used to synthesize hydride alkenylcarbyne derivatives, shedding light on reaction mechanisms involving hydrogen migrations and the role of metal centers (Collado et al., 2011).
  • Study in Polymerization Processes

    • Its relative inhibitory effects on the polymerization of vinyl acetate were measured, contributing to the understanding of the impact of various compounds on polymerization rates (Georgieff et al., 1964).
  • Investigation in Anionic Polymerization

    • 2-Methyl-1-hexen-3-yne has been studied for its behavior in anionic polymerization, particularly focusing on the effect of substituents at specific positions (Ochiai et al., 2002).
  • Copper(I) Complexes Synthesis

    • The compound has been employed in synthesizing β-diketonate copper(I) complexes, contributing to the field of coordination chemistry and materials science (Chen et al., 2001).

Safety And Hazards

The safety data sheet for 2-Methyl-1-hexen-3-yne indicates that it is a highly flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

2-methylhex-1-en-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10/c1-4-5-6-7(2)3/h2,4H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPWKHNDQICVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177625
Record name 1-Hexen-3-yne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-hexen-3-yne

CAS RN

23056-94-2
Record name 1-Hexen-3-yne, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023056942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hexen-3-yne, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1-hexen-3-yne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
TY Chen, J Vaissermann, E Ruiz… - Chemistry of …, 2001 - ACS Publications
… 1,1,1,5,5,5-Hexafluoroacetylacetone (3.2 mL, 23 mmol, ABCR) was added dropwise to the magnetically stirred solution that contained 2.9 mL (23.4 mmol) of 2-methyl-1-hexen-3-yne (…
Number of citations: 54 pubs.acs.org
SL Stephens, Z Khanna, RK Bohn… - 73rd International …, 2018 - ui.adsabs.harvard.edu
… Parameters characterizing internal rotation have been determined for 2-methyl-1-hexen-3-yne for the first time. This work is part of a larger series of work which attempts to rationalize …
Number of citations: 3 ui.adsabs.harvard.edu
KHG Mak, WY Fan, VS Sridevi, WK Leong - Journal of Organometallic …, 2013 - Elsevier
… If this step involves an ionic pathway, then it may account for the failure of 2-methyl-1-hexen-3-yne to react; the decreased electrophilicity of the alkyne group due to the presence of the …
Number of citations: 5 www.sciencedirect.com
A Collado, MA Esteruelas, E Onate - Organometallics, 2011 - ACS Publications
… The dihydride complex OsH 2 Cl 2 (P i Pr 3 ) 2 (1) reacts with 2-methyl-1-hexen-3-yne and 2,… i Pr 3 ) 2 (16) reacts with 2-methyl-1-hexen-3-yne to give a complex mixture of compounds, …
Number of citations: 27 pubs.acs.org
R Aksela, AC Oehlschlager - Tetrahedron, 1991 - Elsevier
… Regioselective additions (> 90% of one isomer) of these bimetallic reagents to the alkyne moiety of 2-methyl- 1-buten-3yne, 2-methyl-1-hexen-3-yne and 2-penten-4-yn-I-ol were …
Number of citations: 67 www.sciencedirect.com
A Luisier, I Utke, T Bret, F Cicoira… - Journal of The …, 2004 - iopscience.iop.org
The copper precursors bis-hexafluoroacetylacetonato-copper vinyl-trimethyl-silane-copper (I)-hexafluoroacetylacetonate (hfac) Cu (VTMS), 2-methyl-1-hexen-3-yne-copper-…
Number of citations: 64 iopscience.iop.org
RT Aksela - 1996 - elibrary.ru
… were obtained regioselectively ($\ge$90% of one isomer) from the additions of these bimetallic reagents to 2-methyl-1-buten-3-yne, 2-penten-4-yn-1-ol and 2-methyl-1-hexen-3-yne. …
Number of citations: 0 elibrary.ru
FA Cotton, JD Jamerson, BR Stults - Inorganica Chimica Acta, 1976 - Elsevier
… Synthesis of (C7H10CO)Fe,(CO), A mixture of .0.64 g (1.8 mmol) Fez(C0)9 and 0.17 g (1.8 mmol) 2-methyl-1-hexen-3-yne in 20 ml THF was stirred for 3 hours at ambient temperature. …
Number of citations: 18 www.sciencedirect.com
G Gervasio, D Marabello, E Sappa, A Secco - Journal of Cluster Science, 2007 - Springer
… This indicates that 2-methyl-1-hexen-3-yne undergoes C–C … ) 12 with 2-methyl-1-hexen-3-yne or isopropenylacetylene in … general behaviour for 2-methyl-1-hexen-3-yne which should …
Number of citations: 17 link.springer.com
G Gervasio, D Marabello, E Sappa, A Secco - Journal of Cluster Science, 2008 - Springer
… The thermal reactions of 2-methyl-1-hexen-3-yne [CH 3 CH 2 C≡CC(=CH 2 )CH 3 , metey] with Fe 3 (CO) 12 have been studied: cluster opening or fragmentation and alkyne …
Number of citations: 4 link.springer.com

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